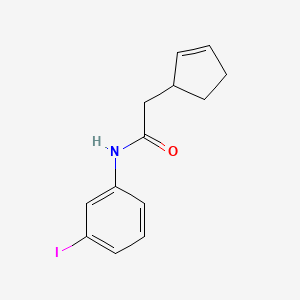2-(cyclopent-2-en-1-yl)-N-(3-iodophenyl)acetamide
CAS No.:
Cat. No.: VC20731148
Molecular Formula: C13H14INO
Molecular Weight: 327.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H14INO |
|---|---|
| Molecular Weight | 327.16 g/mol |
| IUPAC Name | 2-cyclopent-2-en-1-yl-N-(3-iodophenyl)acetamide |
| Standard InChI | InChI=1S/C13H14INO/c14-11-6-3-7-12(9-11)15-13(16)8-10-4-1-2-5-10/h1,3-4,6-7,9-10H,2,5,8H2,(H,15,16) |
| Standard InChI Key | ZORBOPPKLWIBHK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C=C1)CC(=O)NC2=CC(=CC=C2)I |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure comprises three key components:
-
Cyclopent-2-en-1-yl group: A five-membered carbocycle with one double bond, introducing strain and reactivity typical of cyclic alkenes .
-
Acetamide backbone: A –NH–C(=O)–CH2– linkage that bridges the cyclopentenyl and aryl groups, offering hydrogen-bonding capabilities and structural rigidity .
-
3-Iodophenyl substituent: A benzene ring with an iodine atom at the meta position, contributing significant molecular weight (126.90 g/mol for iodine) and influencing electronic properties through its strong electron-withdrawing effect .
The systematic IUPAC name, N-(3-iodophenyl)-2-(cyclopent-2-en-1-yl)acetamide, precisely encodes these features.
Spectroscopic Signatures
While experimental spectra for this compound are unavailable, predictions can be made based on analogous structures:
-
¹H NMR:
-
¹³C NMR:
-
IR: Strong absorption at ~1650 cm⁻¹ (amide I band), ~1550 cm⁻¹ (amide II band), and 500–600 cm⁻¹ (C-I stretch) .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key precursors:
-
2-(Cyclopent-2-en-1-yl)acetic acid: Provides the cyclopentenyl-acetamide core.
-
3-Iodoaniline: Introduces the halogenated aryl amine for amide formation.
Amide Coupling Approach
A two-step sequence adapted from indium-catalyzed methodologies :
-
Cyclopentenyl Acetic Acid Synthesis:
-
Amide Bond Formation:
Reaction Conditions:
-
Temperature: 0°C → room temperature
-
Catalysts: InBr3 (30 mol%), SDBS surfactant (10 mol%) for improved solubility .
-
Yield Estimation: 65–75% based on analogous amidation reactions .
Alternative Pathway via Perlin Aldehyde
Modifying Ramesh’s protocol for similar systems :
-
Generate Perlin aldehyde (5) from protected glycals.
-
Condense with 3-iodoaniline via Michael addition, followed by oxidative amidation.
Advantages: Stereochemical control; Challenges: Multi-step purification.
Physicochemical Properties
Calculated Molecular Parameters
Thermal Stability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume